Welcome to the BenchChem Online Store!
molecular formula C14H12N2O3 B8480289 1-(2-Methyl-4-nitrophenyl)-3-vinylpyridin-2(1H)-one

1-(2-Methyl-4-nitrophenyl)-3-vinylpyridin-2(1H)-one

Cat. No. B8480289
M. Wt: 256.26 g/mol
InChI Key: ZJNXRAVEUHUDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08198267B2

Procedure details

50 g (162 mmol) of the compound from example 41A are dissolved in 700 ml of anhydrous dioxane and admixed with 62 g (194 mmol) of tributylvinyltin and 4.7 g (4.0 mmol) of tetrakis(triphenylphosphine)palladium, and the mixture is heated at reflux for 15 h. It is allowed to cool and filtered through kieselguhr. It is washed with ethyl acetate, and the combined filtrates are concentrated to dryness under reduced pressure. The residue is applied to silica gel and chromatographed on 800 g of silica gel with a gradient of cyclohexane and ethyl acetate. This affords 27 g (62% of theory) of the desired product.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3](=[O:18])[N:4]([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][C:9]=2[CH3:17])[CH:5]=[CH:6][CH:7]=1.[CH2:19](C([Sn])=C(CCCC)CCCC)[CH2:20]CC>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:17][C:9]1[CH:10]=[C:11]([N+:14]([O-:16])=[O:15])[CH:12]=[CH:13][C:8]=1[N:4]1[CH:5]=[CH:6][CH:7]=[C:2]([CH:19]=[CH2:20])[C:3]1=[O:18] |^1:20,43,45,64,83|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC=1C(N(C=CC1)C1=C(C=C(C=C1)[N+](=O)[O-])C)=O
Name
Quantity
700 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
62 g
Type
reactant
Smiles
C(CCC)C(=C(CCCC)CCCC)[Sn]
Step Three
Name
Quantity
4.7 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 h
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered through kieselguhr
WASH
Type
WASH
Details
It is washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates are concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed on 800 g of silica gel with a gradient of cyclohexane and ethyl acetate

Outcomes

Product
Name
Type
Smiles
CC1=C(C=CC(=C1)[N+](=O)[O-])N1C(C(=CC=C1)C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.